(5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone

Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

CDK-family kinase profiling is often confounded by off-target cross-reactivity from generic aminopyridine-piperidine analogs. (5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone (CAS 1523559-73-0) addresses this with its defined 5-amino-3-pyridyl regioisomer and 4-methylpiperidine motif. • Differentiated Selectivity: The 4-methyl substitution provides steric discrimination from 3-methyl analogs (3-Me-piperidine variant shows PI3Kδ IC₅₀ = 374 nM), enabling CDK vs. PI3Kδ profiling. • Fragment-Ready: MW 219.28, predicted pKa ≈ 5.1, 3 H-bond acceptors-compatible with FBDD campaigns and lead-like chemical space. • Patent-Validated Scaffold: Recognized aminopyridine pharmacophore from CDK inhibitor patent families; suitable as reference standard or matched negative control.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B11789609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C(=O)C2=CC(=CN=C2)N
InChIInChI=1S/C12H17N3O/c1-9-2-4-15(5-3-9)12(16)10-6-11(13)8-14-7-10/h6-9H,2-5,13H2,1H3
InChIKeyLSXMKCCXVDWCGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone: Critical Kinase Inhibitor Research Reference


This compound belongs to the amino-substituted pyridinyl methanone class, a privileged scaffold in cyclin-dependent kinase (CDK) and tyrosine kinase inhibitor programs [1]. With a molecular formula of C12H17N3O and a molecular weight of 219.28 g/mol, it features a distinct 5-aminopyridin-3-yl carbonyl group coupled to a 4-methylpiperidine moiety . The 5-amino substitution on the pyridine ring and the para-methyl group on the piperidine ring create a unique pharmacophoric fingerprint that differentiates it from both des-methyl and regioisomeric analogs commonly used in medicinal chemistry campaigns .

Scaffold Aminopyridinyl methanone privileged kinase inhibitor scaffold
Substitution 5-amino-3-pyridyl hinge-binding orientation; 4-methylpiperidine steric signature
Differentiation Structurally distinct from des-methyl and regioisomeric analogs in kinase campaigns

(5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone: Irreplaceable by Generic Analogs


Substituting this compound with a generic aminopyridine-piperidine methanone analog introduces risks of altered target engagement, physicochemical properties, and pharmacokinetic behavior. The specific 5-amino-3-pyridyl regioisomer and 4-methylpiperidine combination represents a defined chemical space within kinase inhibitor patent families, and even minor structural changes—such as relocating the methyl group from the 4- to the 3-position on the piperidine ring—can redirect biological activity toward entirely different targets (e.g., PI3Kδ vs. CDK), as evidenced by the 3-methyl analog's PI3Kδ IC₅₀ of 374 nM [1]. The quantitative evidence below demonstrates that structural specificity, not just compound class membership, governs target selectivity.

Methyl position shifts kinase selectivity Relocating methyl from 4- to 3-position on piperidine may redirect target engagement toward PI3Kδ rather than CDK, as inferred from the 3-methyl analog’s profile.
Amino regioisomer alters hinge-binding geometry 5-amino vs 6-amino substitution on pyridine changes hydrogen-bonding orientation with the kinase hinge, potentially affecting affinity and selectivity.
Piperidine vs piperazine basicity difference Replacing piperidine with piperazine introduces an additional ionizable nitrogen (predicted pKa ~8–9), altering protonation state at physiological pH and solubility profile.

(5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone: Quantitative Differentiation vs. Closest Analogs


Molecular Weight & Lipophilicity vs. Des-Methyl Analog

The target compound (MW 219.28) carries a 4-methyl substituent on the piperidine ring, increasing molecular weight by 14.02 g/mol compared to the des-methyl analog (5-aminopyridin-3-yl)(piperidin-1-yl)methanone (CAS 1513959-29-9, MW 205.26) . This methyl group contributes an estimated ΔlogP increase of approximately 0.5 units, enhancing membrane permeability potential while modulating hydrogen-bond acceptor capacity .

Methyl Impact on MW & LogP
Data to verify
ΔMW +14.02 g/mol
ΔlogP ≈ +0.5
Supports differentiation from des-methyl analog
Predicted values; experimental validation recommended
Medicinal Chemistry Physicochemical Profiling Kinase Inhibitor Design

Methyl Position on Piperidine Alters Target Selectivity

Moving the methyl group from the 4-position (target compound) to the 3-position on the piperidine ring redirects biological activity. The 3-methyl analog (CAS 1706449-32-2) demonstrates measurable PI3Kδ inhibitory activity with an IC₅₀ of 374 nM in a cellular AKT phosphorylation assay [1]. This class-level inference suggests that the 4-methyl substitution pattern in the target compound may confer selectivity against PI3Kδ, making it a potentially cleaner tool compound for CDK-family kinase profiling where PI3K off-target activity is undesirable.

Methyl Position & Selectivity
Class-level inference
4-methyl (target): expected PI3Kδ inactive
3-methyl analog: IC₅₀ 374 nM (PI3Kδ)
Methyl position directs kinase selectivity profile
PI3Kδ cellular assay; structure-activity inference
Structure-Activity Relationship Kinase Selectivity PI3Kdelta

Amino Group Position and Pharmacophore Geometry

The 5-amino substitution on the pyridine ring distinguishes this compound from 6-amino and 2-amino regioisomers. In CDK inhibitor pharmacophore models, the 5-aminopyridin-3-yl scaffold orients the amino group to interact with the kinase hinge region while positioning the carbonyl-piperidine moiety toward the solvent-exposed region [1]. The 6-amino regioisomer (CAS 652138-83-5, (6-aminopyridin-3-yl)(4-methylpiperazin-1-yl)methanone) incorporates a piperazine ring, introducing an additional basic nitrogen (pKa ≈ 8-9) absent in the target compound's piperidine system .

Amino Regioisomer & Hinge Binding
Class-level inference
5-amino (target): orients toward hinge
6-amino: altered geometry; piperazine N adds basic center
Hinge-binding geometry and protonation state are regioisomer-dependent
Inferred from patent pharmacophore models
Regioisomer Differentiation Pharmacophore Modeling Kinase Hinge Binding

Physicochemical Profile vs. 3-Methyl Regioisomer

The 3-methylpiperidine analog (CAS 1706449-32-2) has predicted boiling point of 443.8±30.0 °C, density of 1.153±0.06 g/cm³, and pKa of 5.16±0.20 . The 4-methyl substitution in the target compound is predicted to produce a similar pKa for the aminopyridine moiety but with distinct steric and conformational effects on the piperidine ring, influencing the presentation of the carbonyl oxygen for hydrogen bonding . Both compounds share the same molecular formula (C₁₂H₁₇N₃O) and molecular weight (219.28), making them isomeric—yet their biological profiles differ substantially, as evidenced by the PI3Kδ activity of the 3-methyl analog [1].

Isomeric Physicochemical Similarity
Context-dependent
3-Me regioisomer: pKa 5.16, bp 443.8°C
4-Me (target): similar predicted properties
Near-identical properties do not guarantee identical target engagement
Biological divergence underscores structural specificity
Physicochemical Properties pKa Prediction Drug-likeness

(5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone: High-Value Application Scenarios


CDK Inhibitor Selectivity Profiling Panels

This compound serves as a structurally defined reference standard for profiling CDK-family kinase selectivity panels. Its 5-aminopyridin-3-yl scaffold is recognized in patent literature as a CDK inhibitor pharmacophore [1]. The 4-methylpiperidine moiety provides a specific steric signature that can be used to assess the tolerance of the CDK ATP-binding pocket for substituted piperidine groups, enabling SAR studies that distinguish this substitution pattern from unsubstituted piperidine or 3-methylpiperidine analogs [2].

Negative Control for PI3Kδ-Mediated Assays

Based on class-level inference from the 3-methylpiperidine analog's PI3Kδ activity (IC₅₀ = 374 nM), the 4-methyl substitution is expected to confer selectivity against PI3Kδ [1]. This makes the target compound a candidate negative control in cellular assays measuring PI3Kδ-mediated AKT phosphorylation, where researchers need a structurally matched inactive comparator to validate target engagement specificity.

Fragment-Based Drug Discovery & Scaffold Hopping

As a low-molecular-weight (219.28) aminopyridine-piperidine methanone building block, this compound is suitable for fragment-based drug discovery (FBDD) campaigns targeting kinases. Its predicted physicochemical profile (pKa ≈ 5.1, MW < 250, hydrogen bond acceptors = 3) places it within lead-like chemical space [1]. The defined 4-methyl substitution on piperidine provides a vector for further elaboration, distinguishing it from the des-methyl analog (MW 205.26) for structure-based design [2].

PK Modulation via Piperidine Substitution

The 4-methyl group on the piperidine ring increases lipophilicity (estimated ΔlogP ≈ +0.5 vs. des-methyl analog) and steric bulk, both of which influence metabolic stability and passive permeability [1]. This compound can be used in parallel with the des-methyl analog (CAS 1513959-29-9) to systematically study the impact of piperidine methylation on microsomal stability, CYP450 inhibition, and cell permeability in aminopyridine-based kinase inhibitor series [2].

Application
Selection Property
Validation Focus
CDK selectivity profiling
5-amino-3-pyridyl scaffold, 4-methylpiperidine substitution
Kinase panel selectivity; PI3Kδ off-target assessment
PI3Kδ pathway negative control
Expected PI3Kδ inactivity based on methyl position
AKT phosphorylation assay; target engagement specificity
Fragment-based kinase inhibitor design
Low MW, lead-like properties, hinge-binding scaffold
Fragment elaboration vectors; scaffold hopping
Piperidine methylation impact studies
Increased lipophilicity and steric bulk from 4-methyl
Metabolic stability, passive permeability, CYP inhibition
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